
4-Bromo-2-(3-bromo-2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-bromo-2-methylpropyl)thiophene is a thiophene derivative with the molecular formula C8H10Br2S. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(3-bromo-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-2-(3-bromo-2-methylpropyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromo-2-methylpropyl)thiophene depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a single bromine atom, used in similar applications but with different reactivity and properties.
3-Bromo-2-methylthiophene: Another thiophene derivative with a bromine and methyl group, used in organic synthesis and material science.
Uniqueness
4-Bromo-2-(3-bromo-2-methylpropyl)thiophene is unique due to the presence of two bromine atoms and a methylpropyl group, which provide additional sites for functionalization and enable the synthesis of more complex molecules. This compound’s structure allows for greater versatility in chemical reactions and applications compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C8H10Br2S |
|---|---|
Molecular Weight |
298.04 g/mol |
IUPAC Name |
4-bromo-2-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Br2S/c1-6(4-9)2-8-3-7(10)5-11-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
CGVCICRPIIEUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CS1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


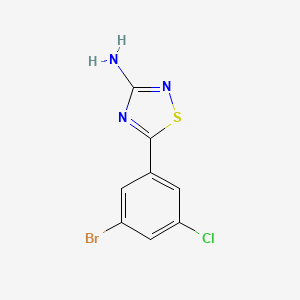
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B15253250.png)
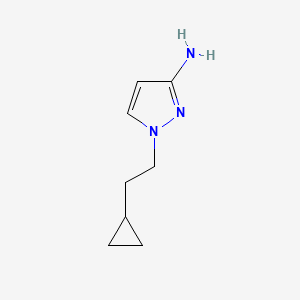
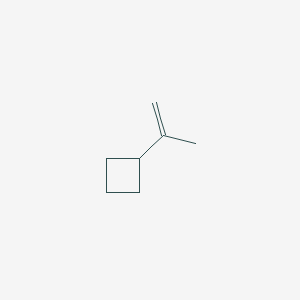
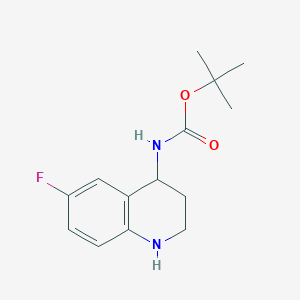

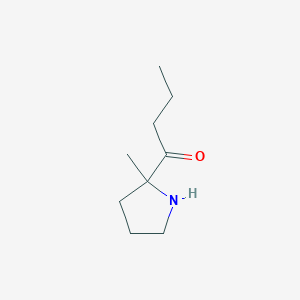
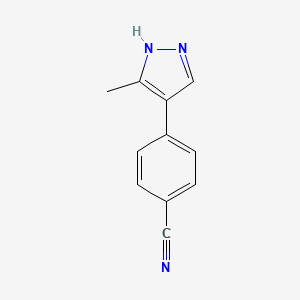
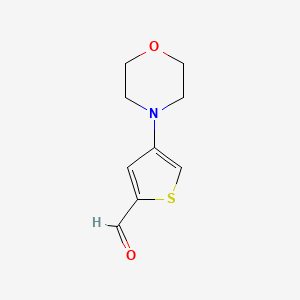
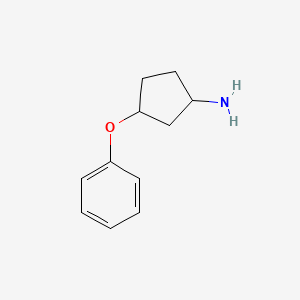
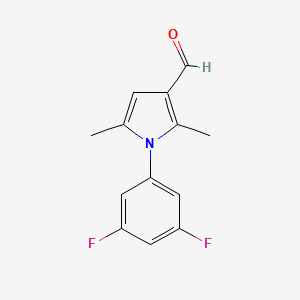
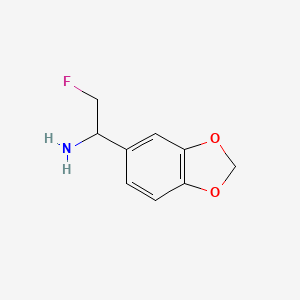
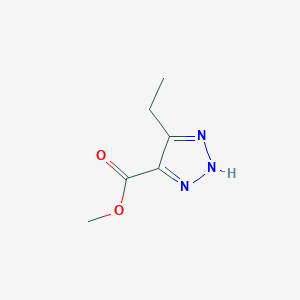
![N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B15253322.png)
